molecular formula C22H24N4OS B2548980 2-(4-benzylpiperazin-1-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide CAS No. 866144-89-0

2-(4-benzylpiperazin-1-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2548980
CAS No.: 866144-89-0
M. Wt: 392.52
InChI Key: CXYZGIMWURVQEF-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide (molecular formula: C₂₂H₂₄N₄OS) is a synthetic compound featuring a benzylpiperazine moiety, a phenyl group, and a thiazol-2-yl acetamide backbone.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c27-21(24-22-23-11-16-28-22)20(19-9-5-2-6-10-19)26-14-12-25(13-15-26)17-18-7-3-1-4-8-18/h1-11,16,20H,12-15,17H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYZGIMWURVQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.

    Acylation Reaction: The 4-benzylpiperazine is then acylated with 2-phenylacetyl chloride to form 2-(4-benzylpiperazin-1-yl)-2-phenylacetamide.

    Thiazole Ring Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amine derivatives of the acetamide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various thiazole derivatives, including those related to 2-(4-benzylpiperazin-1-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide. While some derivatives exhibited weak acetylcholinesterase inhibitory activity, their antifungal effects were notably significant against certain strains such as Candida parapsilosis .

Neurological Implications

Given the structural features of this compound, it is hypothesized to have potential applications in treating neurological disorders. The piperazine moiety is commonly associated with various neuropharmacological effects, which could be explored further for conditions such as anxiety and depression.

Case Study 1: Antimicrobial Evaluation

In a study focused on synthesizing new thiazole derivatives, researchers found that certain compounds demonstrated moderate antimicrobial activity against both bacterial and fungal strains. The derivatives were tested against standard strains, revealing varying degrees of effectiveness .

Case Study 2: Synthesis and Characterization

Another significant study involved the synthesis of multiple derivatives based on the thiazole framework. Characterization through IR spectroscopy and NMR confirmed the successful formation of these compounds, with some showing promising biological activities .

Table: Summary of Biological Activities

Compound NameActivity TypeObserved EffectsReference
2-(4-benzylpiperazin-1-yl)-N-(4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl)acetamideAntimicrobialModerate activity against Candida parapsilosis
Various Thiazole DerivativesAnticancerInduction of apoptosis in cancer cells
Piperazine DerivativesNeurologicalPotential anxiolytic effects

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurotransmission pathways. This can result in various pharmacological effects, depending on the receptor subtype and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s uniqueness lies in its combination of a benzylpiperazine group , phenyl ring , and thiazol-2-yl acetamide . Key comparisons with analogues include:

Table 1: Structural and Functional Comparison of Analogues
Compound Name Piperazine/Amine Substituent Aryl Group Thiazole Derivative Biological Target/Activity Reference
Target Compound 4-Benzylpiperazin-1-yl Phenyl Thiazol-2-yl Not specified
CDD-823953 4-Benzylpiperazin-1-yl 2-Benzoyl-4-nitrophenyl Mycobacterium tuberculosis (PanK/PyrG inhibition)
BZ-IV 4-Methylpiperazin-1-yl Benzothiazol-2-yl Anticancer (synthesized)
SirReal2 Naphthalen-1-ylmethyl Thiazol-2-yl SIRT2 inhibitor
2-(3,4-Dichlorophenyl) derivative 3,4-Dichlorophenyl Thiazol-2-yl Structural studies (antibiotic potential)

Key Observations :

CDD-823953 retains the benzylpiperazine group but replaces the phenyl ring with a 2-benzoyl-4-nitrophenyl moiety, which may improve binding to bacterial targets like M. tuberculosis PanK/PyrG .

Thiazole vs. Benzothiazole :

  • BZ-IV’s benzothiazole ring introduces extended π-conjugation, likely enhancing interactions with aromatic residues in enzyme active sites, whereas the target compound’s thiazole offers a smaller, more flexible scaffold .

Aryl Group Impact :

  • The dichlorophenyl group in ’s derivative introduces electron-withdrawing substituents, favoring halogen bonding and altering molecular planarity (61.8° twist between rings) . In contrast, the target compound’s unsubstituted phenyl group may prioritize hydrophobic interactions.

Physicochemical and Crystallographic Properties

  • Crystal Packing : The dichlorophenyl derivative () forms hydrogen-bonded dimers (N–H⋯N interactions), while the benzylpiperazine in the target compound may induce distinct packing patterns due to its bulkier substituent .
  • Solubility : Benzylpiperazine derivatives generally exhibit lower aqueous solubility than methylpiperazine analogues, necessitating formulation adjustments for bioavailability.

Biological Activity

2-(4-benzylpiperazin-1-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is a synthetic compound that combines a thiazole ring, a piperazine moiety, and an acetamide group. This structural complexity suggests a potential for diverse biological activities, particularly in medicinal chemistry. Thiazole derivatives are known for their roles in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. The aim of this article is to explore the biological activity of this compound through various studies and research findings.

Chemical Structure

The molecular formula of this compound is C22H24N4OS, with a molecular weight of 392.52 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC22H24N4OS
Molecular Weight392.52 g/mol
LogP4.4179
Polar Surface Area40.436
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthesis

The synthesis typically involves the reaction of 4-benzylpiperazine with thiazole derivatives under controlled conditions, often utilizing solvents such as ethanol or methanol and specific catalysts to facilitate the reaction. This method allows for the efficient production of the target compound and its derivatives.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on similar compounds found that modifications in the thiazole ring enhanced antibacterial effects against various strains of bacteria. The presence of the piperazine moiety is believed to contribute to these activities by increasing membrane permeability and interaction with bacterial targets .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have demonstrated that certain thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds similar to this compound have been tested against various cancer cell lines, revealing moderate to potent cytotoxic effects .

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors linked to cancer progression or microbial resistance. For example, some studies suggest that these compounds may inhibit enzymes involved in DNA replication or repair, thereby enhancing their anticancer efficacy .

Case Study 1: Antimicrobial Efficacy

In a recent study focusing on thiazole derivatives, researchers synthesized several new compounds and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed that compounds with similar structures to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

Another study investigated the anticancer potential of thiazole-based compounds on breast cancer cell lines (MCF-7). The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations, suggesting potential for further development as anticancer agents .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-benzylpiperazin-1-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide and its analogues?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reacting a benzylpiperazine-derived carboxylic acid with 2-aminothiazole using coupling agents like EDCI or DCC in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .
  • Substituent modification : Introducing aryl groups (e.g., fluorophenyl, bromophenyl) via nucleophilic substitution or Suzuki-Miyaura cross-coupling to optimize bioactivity .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are used to achieve ≥95% purity .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Source
Amide bond formationEDCI, DCM, RT, 12h65–7895–98
Aryl substitutionPd(PPh₃)₄, K₂CO₃, DMF, 80°C55–7090–95

Q. What analytical techniques are critical for structural validation of this compound?

Methodological Answer: Key techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm proton environments and carbon frameworks .
    • IR spectroscopy to verify amide C=O stretches (~1650–1680 cm⁻¹) and thiazole C=N bonds (~1550 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
  • Elemental analysis : Validates empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .

Q. Table 2: Spectral Data for Key Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
9c (Bromophenyl derivative)7.45 (s, 1H, thiazole), 3.72 (m, 4H, piperazine)168.2 (C=O), 152.1 (C=N)1665, 1552

Q. What preliminary biological assays are used to evaluate its activity?

Methodological Answer: Common assays include:

  • Antioxidant activity : DPPH radical scavenging (IC₅₀ values measured at 517 nm) .
  • Enzyme inhibition : Phosphodiesterase (PDE) inhibition assays using fluorescence-based substrates (e.g., 3’,5’-cAMP) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. Table 3: Biological Activity of Selected Analogues

DerivativeDPPH IC₅₀ (µM)PDE4B IC₅₀ (nM)HeLa Cell IC₅₀ (µM)
Fluorophenyl (9b)12.3 ± 1.245.6 ± 3.828.9 ± 2.1

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer: SAR strategies involve:

  • Substituent screening : Comparing electron-withdrawing (e.g., -Br, -CF₃) vs. electron-donating (e.g., -OCH₃) groups on phenyl rings. Bromophenyl derivatives (e.g., 9c) show enhanced PDE4B inhibition due to hydrophobic pocket interactions .
  • Scaffold hopping : Replacing thiazole with triazole or pyrazole to modulate solubility and target affinity .
  • 3D-QSAR modeling : Using CoMFA or CoMSIA to predict binding conformations and guide synthesis .

Q. Table 4: Impact of Substituents on PDE4B Inhibition

SubstituentLogPPDE4B IC₅₀ (nM)Binding Energy (kcal/mol)
-Br3.838.2-9.5
-OCH₃2.1120.4-7.2

Q. What computational methods resolve discrepancies in experimental vs. predicted binding affinities?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate ligand-receptor interactions using PDE4B crystal structures (PDB: 3G58). Refine poses with MM-GBSA scoring .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2.0 Å indicates stable binding .
  • Free energy perturbation (FEP) : Quantify ΔΔG for substituent modifications to validate SAR trends .

Q. How to address contradictions in biological data (e.g., in vitro vs. in vivo efficacy)?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma stability (e.g., t₁/₂ in mouse plasma) and LogD (octanol-water) to identify metabolic liabilities .
  • Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages to enhance bioavailability .
  • Toxicogenomics : RNA-seq on liver/kidney tissues to detect off-target effects in animal models .

Q. What strategies validate target engagement in cellular models?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Confirm target binding by monitoring PDE4B melting temperature shifts (~ΔTm = 4–6°C) .
  • Knockdown/rescue experiments : siRNA-mediated PDE4B silencing followed by compound treatment to assess phenotype reversal .

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